Tert-butyl 6-aminopyridazine-3-carboxylate
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Overview
Description
Tert-butyl 6-aminopyridazine-3-carboxylate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-aminopyridazine-3-carboxylate typically involves the reaction of 6-aminopyridazine-3-carboxylic acid with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-aminopyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized pyridazine derivatives.
Scientific Research Applications
Tert-butyl 6-aminopyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the development of biochemical assays and as a probe in molecular biology studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-aminopyridazine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-aminopyridine-3-carboxylate: This compound is structurally similar but has a pyridine ring instead of a pyridazine ring.
Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: Another related compound with a piperidine ring.
Uniqueness
Tert-butyl 6-aminopyridazine-3-carboxylate is unique due to its pyridazine core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where pyridazine derivatives are preferred over other heterocyclic compounds.
Properties
IUPAC Name |
tert-butyl 6-aminopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)6-4-5-7(10)12-11-6/h4-5H,1-3H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJFULWIUOMZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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